An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)
An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)
This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a critical reagent in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, mechanisms, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Foundational Overview: The Strategic Role of Boc-D-Phe-ONp
Boc-D-Phe-ONp is a specialized amino acid derivative designed for the controlled, stepwise synthesis of peptides. Its structure is strategically engineered with two key functional moieties that dictate its utility:
-
The D-Phenylalanine Core: The use of the D-enantiomer, as opposed to the naturally occurring L-phenylalanine, is a deliberate choice in medicinal chemistry. Incorporating D-amino acids into a peptide backbone introduces significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life and bioavailability of peptide-based therapeutics.[1]
-
The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group provides temporary protection for the α-amino group of the D-phenylalanine.[2] This is fundamental to preventing uncontrolled polymerization during peptide synthesis.[3] Its acid-labile nature allows for selective removal under conditions that do not affect other protecting groups or the growing peptide chain, a principle known as orthogonality.[4]
-
The p-Nitrophenyl (ONp) Ester: This moiety serves as a pre-activated leaving group. The electron-withdrawing nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid.[5] p-Nitrophenyl esters are stable, often crystalline solids that can be isolated and stored, offering a convenient alternative to in situ activation methods.[6][7]
Physicochemical and Handling Properties
Accurate characterization is paramount for reproducible results. The properties of Boc-D-Phe-ONp's direct precursor, Boc-D-Phe-OH, and its L-isomer, Boc-L-Phe-ONp, provide the basis for its expected characteristics.
Data Summary Table
| Property | Value | Source(s) |
| Synonyms | N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester | [8] |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [9][10] |
| Molecular Weight | 386.40 g/mol | [9][10] |
| Appearance | Expected to be a white to off-white or slight yellow solid/powder. | [10][11] |
| Melting Point | Data for the L-isomer (Boc-L-Phe-ONp) is ~128-131 °C. The D-isomer is expected to have a similar melting point. | |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol.[12] Insoluble in water.[13] | |
| Storage Conditions | Store at 2-8°C.[14] The compound is moisture-sensitive; store under dry, inert conditions.[10] |
Handling and Stability
-
Moisture Sensitivity: Boc-D-Phe-ONp is susceptible to hydrolysis. It is critical to handle the reagent in a dry environment and store it in a tightly sealed container with a desiccant.[10]
-
Thermal Stability: The compound is stable under recommended storage conditions. Avoid exposure to high heat.[15]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases which can degrade the molecule.[10][15]
Synthesis and Purification Workflow
The synthesis of Boc-D-Phe-ONp is a classic example of esterification, where the carboxyl group of N-protected D-phenylalanine is activated and reacted with p-nitrophenol. The most common laboratory-scale method utilizes a carbodiimide coupling agent.
Causality in Synthesis: Why Dicyclohexylcarbodiimide (DCC)?
Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent that facilitates the formation of the ester bond.[16] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol. While effective, a key consideration is the formation of the byproduct, dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and must be removed by filtration.
Detailed Synthesis Protocol
-
Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Ethyl Acetate, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.
-
DCC Addition: Dissolve Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Byproduct Removal: After the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
Workup: The filtrate is typically washed sequentially with a weak acid (e.g., 5% HCl) to remove any unreacted base catalysts (if used), followed by a weak base (e.g., 5% NaHCO₃) to remove excess p-nitrophenol, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexane, to yield the pure Boc-D-Phe-ONp.[17]
Synthesis Workflow Diagram
Caption: Workflow for the DCC-mediated synthesis of Boc-D-Phe-ONp.
Mechanism of Action in Peptide Coupling
The efficacy of Boc-D-Phe-ONp lies in a well-defined nucleophilic acyl substitution reaction. This process is self-validating: the reaction's progress is visually indicated by the release of the yellow p-nitrophenolate anion, especially in the presence of a base.
-
Nucleophilic Attack: The free α-amino group of an incoming amino acid ester or peptide chain (the nucleophile) attacks the electrophilic carbonyl carbon of the Boc-D-Phe-ONp.
-
Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the carbon-oxygen bond of the ester cleaves. The p-nitrophenoxide ion, a resonance-stabilized and thus excellent leaving group, departs.
-
Peptide Bond Formation: A new amide (peptide) bond is formed between the D-phenylalanine residue and the incoming amino acid. The yellow color of the p-nitrophenolate byproduct confirms that the coupling has occurred.
Peptide Coupling Mechanism Diagram
Caption: Mechanism of peptide bond formation using Boc-D-Phe-ONp.
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Phe-ONp is a classic reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that revolutionized peptide manufacturing.[4] In this workflow, the peptide is assembled on a solid resin support.
The Boc-SPPS Cycle: A Self-Validating System
Each step in the cycle is followed by extensive washing to remove excess reagents and byproducts, ensuring high purity of the final peptide. The use of colorimetric tests (like the Kaiser test) at each stage can validate the completion of the deprotection and coupling steps.
Detailed Boc-SPPS Coupling Protocol
This protocol outlines a single coupling cycle for adding Boc-D-Phe-ONp to a growing peptide chain on a resin (e.g., MBHA resin).
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes to ensure full accessibility of the reactive sites.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[4]
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to cleave the N-terminal Boc group, exposing a free ammonium salt.
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
-
Neutralization:
-
Neutralize the ammonium salt by washing the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) in DCM, for 5-10 minutes (2x). This generates the free amine required for coupling.
-
Wash again with DCM (3x) to remove excess base.
-
-
Coupling:
-
Dissolve Boc-D-Phe-ONp (2-3 equivalents over the resin loading capacity) in a minimal amount of DMF or DCM.
-
Add the solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 4-12 hours. The reaction can be gently agitated. Monitoring the reaction mixture for the appearance of the yellow p-nitrophenol byproduct provides a visual cue of progress.
-
-
Washing and Confirmation:
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove unreacted Boc-D-Phe-ONp and the p-nitrophenol byproduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Boc-SPPS Cycle Diagram
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Safety and Hazard Management
As a laboratory chemical, Boc-D-Phe-ONp requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]
-
-
Handling Precautions: Avoid dust formation and inhalation. Ensure adequate ventilation.[18]
Conclusion
Boc-D-Phe-ONp remains a valuable and reliable tool in the arsenal of the peptide chemist. Its identity as a stable, pre-activated D-amino acid derivative provides a straightforward and effective means to introduce protease resistance into synthetic peptides. Understanding its fundamental properties, the causality behind its synthesis and reaction mechanisms, and the validated protocols for its application empowers researchers to leverage this reagent for the development of novel, more robust peptide-based therapeutics and research tools.
References
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Synapse, N. (n.d.). Peptide Bond Formation by Using p-Nitrophenyl Esters. Thieme. Retrieved from [Link]
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Katritzky, A. R., & Narindoshvili, T. (2008). Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. Retrieved from [Link]
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Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-Phe-ONp. PubChem. Retrieved from [Link]
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Aapptec. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]
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Aapptec. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH. Retrieved from [Link]
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Aapptec. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]
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Aapptec. (n.d.). MSDS - Safety Data Sheet: Boc-Asn-ONp. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-4-nitro-D-phenylalanine. PubChem. Retrieved from [Link]
- Kumar, V., & Sharma, V. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Indian Journal of Pharmaceutical Sciences.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-D-3,3-Diphenylalanine in Custom Peptide Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
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Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Chemsrc. (2025). Boc-D-Phe-OH | CAS#:18942-49-9. Retrieved from [Link]
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